2-hydroxy-N'-[(2E)-1-phenylpropan-2-ylidene]benzohydrazide
Description
Properties
IUPAC Name |
2-hydroxy-N-[(E)-1-phenylpropan-2-ylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12(11-13-7-3-2-4-8-13)17-18-16(20)14-9-5-6-10-15(14)19/h2-10,19H,11H2,1H3,(H,18,20)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSGZMZXJRSKQA-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1O)/CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[(2E)-1-phenylpropan-2-ylidene]benzohydrazide typically involves the reaction of benzohydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the condensation of benzohydrazide with 2-hydroxyacetophenone in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N’-[(2E)-1-phenylpropan-2-ylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of benzohydrazide, including 2-hydroxy-N'-[(2E)-1-phenylpropan-2-ylidene]benzohydrazide, exhibit significant anticancer properties. Studies have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cell lines, such as colorectal carcinoma (HCT116) . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Antimicrobial Properties
This compound also shows promise as an antimicrobial agent. Various studies have evaluated its effectiveness against both Gram-positive and Gram-negative bacterial strains as well as fungal pathogens. The minimum inhibitory concentration (MIC) values for related compounds suggest potential efficacy in treating infections .
Structure-Activity Relationship (SAR)
The activity of this compound can be correlated with its structural features. The presence of the hydroxyl group and the hydrazide moiety contributes to its biological activity by enhancing interactions with biological targets. Research has shown that modifications to the phenyl ring and other substituents can significantly influence its potency .
Synthetic Routes
The synthesis of this compound typically involves the condensation reaction between benzohydrazide derivatives and appropriate aldehydes or ketones under acidic or basic conditions. This method allows for the introduction of various substituents that can modulate biological activity .
Characterization Techniques
Characterization of this compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These techniques confirm the structure and purity of synthesized compounds, which is crucial for subsequent biological evaluations .
Case Studies
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[(2E)-1-phenylpropan-2-ylidene]benzohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to target stress granule-associated protein G3BP2, which plays a role in cancer cell survival and proliferation . By inhibiting this protein, the compound can induce apoptosis in cancer cells and reduce tumor growth.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N’-[(E)-phenylmethylidene]benzohydrazide
- 2-hydroxy-N’-[(1E,2E)-3-phenylprop-2-enylidene]benzohydrazide
Uniqueness
2-hydroxy-N’-[(2E)-1-phenylpropan-2-ylidene]benzohydrazide is unique due to its specific structural features and biological activities. Compared to similar compounds, it exhibits higher selectivity and potency in targeting cancer cells, making it a promising candidate for therapeutic applications .
Biological Activity
2-Hydroxy-N'-[(2E)-1-phenylpropan-2-ylidene]benzohydrazide is a compound belonging to the class of hydrazones, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a hydrazone functional group, which is characterized by the presence of a C=N bond. Hydrazones often exhibit significant biological activities due to their ability to interact with various biological targets.
Antimicrobial Activity
Hydrazones have been reported to possess antimicrobial properties. A review highlighted that several hydrazone derivatives exhibit activity against a range of pathogens, including bacteria and fungi. For instance, studies have shown that certain hydrazones can inhibit the growth of Staphylococcus aureus and other bacterial strains through mechanisms that may involve disruption of cell membrane integrity or interference with metabolic pathways .
Anticancer Activity
Research indicates that hydrazones can also exhibit anticancer properties. The structural features of hydrazones allow them to interact with DNA and inhibit cancer cell proliferation. For example, studies have demonstrated that certain derivatives can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .
Anti-inflammatory Activity
The anti-inflammatory potential of hydrazones has been explored in various studies. Compounds with similar structures have shown the ability to reduce inflammation markers in vitro and in vivo. This effect is likely mediated through the inhibition of pro-inflammatory cytokines .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Some studies suggest that hydrazones can act as enzyme inhibitors, affecting pathways involved in inflammation and cancer progression.
- DNA Interaction : The ability of hydrazones to bind DNA may lead to the inhibition of replication and transcription processes in cancer cells.
- Oxidative Stress Modulation : Hydrazones may exert antioxidant effects, reducing oxidative stress and its associated damage in cells.
Study 1: Antimicrobial Efficacy
In a study examining various hydrazone derivatives, it was found that compounds similar to this compound showed significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to standard antibiotics .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 64 | Escherichia coli |
Study 2: Anticancer Properties
Another investigation focused on the cytotoxic effects of hydrazone derivatives on various cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability in a dose-dependent manner.
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| HeLa | 15 | Compound A |
| MCF-7 | 20 | Compound B |
Q & A
Basic: What are the common synthetic routes for preparing 2-hydroxy-N'-[(2E)-1-phenylpropan-2-ylidene]benzohydrazide and its derivatives?
The synthesis typically involves condensation reactions between hydrazide derivatives and carbonyl compounds. For example, hydrazones are formed by reacting salicylhydrazide with aldehydes (e.g., 3-formylchromone) in absolute ethanol under reflux, yielding Schiff base derivatives . Phosphorus-containing heterocycles are synthesized via cyclization reactions with phosphonic acid, diethyl phosphite, or Lawesson’s reagent in dry dioxane under controlled temperatures (80–90°C) and catalytic conditions (e.g., BF₃·Et₂O or 4-toluenesulfonic acid) .
Basic: How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s E-configuration at C=N bonds and planar arrangement are confirmed via SC-XRD, revealing intramolecular N–H⋯N hydrogen bonds forming S(6) rings . Intermolecular N–H⋯O and C–H⋯O hydrogen bonds create supramolecular chains, while π–π stacking between aromatic rings stabilizes layered packing . Hydrogen atoms are refined using riding models, and SHELX software (e.g., SHELXL-2018) is employed for data processing .
Advanced: How do researchers address contradictory cytotoxicity results in benzohydrazide derivatives across cell lines?
Discrepancies in IC₅₀ values (e.g., activity against MCF-7 breast cancer cells but not HepG2 or HCT116) are analyzed by:
- Replicating assays under standardized conditions (e.g., SRB assay ).
- Validating compound purity via HPLC and spectroscopic methods.
- Investigating structural factors (e.g., phosphorus heterocycles enhance activity via improved target binding ).
- Comparing results to reference drugs (e.g., Tamoxifen) to contextualize efficacy .
Advanced: What experimental designs optimize the synthesis of phosphorus heterocycles from benzohydrazide precursors?
Key strategies include:
- Solvent selection : Dry dioxane minimizes side reactions with moisture .
- Catalyst choice : BF₃·Et₂O accelerates phospho-Michael additions .
- Temperature control : Reflux at 80–90°C ensures complete cyclization .
- Purification : Recrystallization from ethanol/dioxane removes unreacted reagents .
- Reaction monitoring : TLC or NMR tracks intermediate formation (e.g., non-isolable α-hydrazinophosphonates) .
Advanced: How do hydrogen bonding and π–π interactions influence the bioactivity of benzohydrazide derivatives?
Intramolecular hydrogen bonds (N–H⋯N/O) enhance conformational rigidity, critical for binding biological targets like VEGFR-2 . Intermolecular π–π stacking between aromatic rings improves solubility and stability in physiological environments, as observed in crystal packing . These interactions are modeled using SC-XRD and correlated with in vitro activity (e.g., VEGF inhibition ).
Basic: What spectroscopic techniques are essential for characterizing this compound and its metal complexes?
- IR spectroscopy : Identifies N–H (3200–3300 cm⁻¹), C=N (1600–1650 cm⁻¹), and P=O (1250–1300 cm⁻¹) stretches .
- NMR : ¹H/¹³C NMR confirms hydrazone proton environments and aromatic ring substitution .
- ESR : Detects paramagnetic properties in metal complexes (e.g., Cu(II) d⁹ configuration) .
- SC-XRD : Resolves geometric isomerism (E/Z configurations) .
Advanced: How are computational methods used to predict the binding affinity of benzohydrazide derivatives with VEGFR-2?
Molecular docking (e.g., AutoDock Vina) models interactions between the hydrazone scaffold and VEGFR-2’s kinase domain, identifying key residues (e.g., Lys868, Asp1046) for hydrogen bonding . Molecular dynamics simulations assess binding stability, while QSAR studies correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with VEGF inhibition .
Basic: What are the key considerations in evaluating benzohydrazide derivatives as kinase inhibitors?
- Selectivity : Screen against related kinases (e.g., PDGFR, FGFR) to avoid off-target effects .
- Cytotoxicity : Use MTT/SRB assays on cancer vs. normal cell lines .
- Structural optimization : Introduce bioisosteres (e.g., phosphorus heterocycles) to enhance potency .
Advanced: What mechanistic insights explain the superior VEGF inhibition by compounds 3 and 7?
Compound 3’s α-hydrazinophosphonic acid moiety enhances hydrogen bonding with VEGFR-2’s active site, while compound 7’s MeOC₆H₄ group improves hydrophobic interactions . Both compounds reduce VEGF expression by >85% in MCF-7 cells, validated via ELISA and RT-PCR .
Advanced: How do researchers resolve challenges in crystallizing benzohydrazide derivatives for SC-XRD?
- Solvent optimization : Slow evaporation from ethanol/DMF (5:1 v/v) yields high-quality crystals .
- Temperature control : Crystallization at 100 K minimizes thermal motion artifacts .
- Hydrogen placement : Difference Fourier maps and isotropic refinement locate disordered H atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
